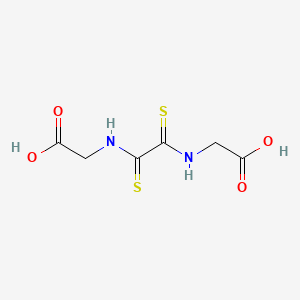

Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis-

Description

Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- (CAS 95-99-8) is a glycine derivative featuring a dithioxo-ethanediyl bridge (-S-S-) connecting two glycine moieties. This structure confers unique metal-chelating properties due to the sulfur atoms, which are strong ligands for transition metals like iron and copper.

Properties

IUPAC Name |

2-[[2-(carboxymethylamino)-2-sulfanylideneethanethioyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c9-3(10)1-7-5(13)6(14)8-2-4(11)12/h1-2H2,(H,7,13)(H,8,14)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIPVCWBVLYNOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=S)C(=S)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059126 | |

| Record name | Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-99-8 | |

| Record name | N,N′-(1,2-Dithioxo-1,2-ethanediyl)bis[glycine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF MK-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(1,2-dithioxo-1,2-ethanediyl)bisglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- (CAS No. 95-99-8), is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytoprotective effects, neurotransmitter roles, and potential therapeutic applications.

- Molecular Formula : C₆H₈N₂O₄S₂

- Molecular Weight : 236.27 g/mol

- Synonyms : N,N'-Bis(carboxymethyl)dithiooxamide, Glycine, N,N'-(dithiooxalyl)di-, among others.

Biological Activity Overview

Glycine and its derivatives play crucial roles in various biological processes. The compound has been studied for its cytoprotective effects against cell death and its function as an inhibitory neurotransmitter.

Cytoprotection

Research indicates that glycine exerts protective effects on cells under stress conditions. It has been shown to protect against necrotic cell death in various cell types, including kidney tubules and endothelial cells. A study highlighted that glycine's protective mechanism involves the suppression of hydrophilic death channels in the plasma membrane, which are critical in the necrotic pathway .

Table 1: Summary of Glycine's Cytoprotective Effects

| Cell Type | Type of Injury | Observed Effect |

|---|---|---|

| Kidney Proximal Tubules | Hypoxia | Maintained ATP levels |

| Endothelial Cells | Iron-Induced Injury | Decreased necrosis |

| Hepatocytes | Iron-Induced Injury | Reduced apoptosis |

Neurotransmitter Role

Glycine is recognized as a major inhibitory neurotransmitter in the central nervous system (CNS). It plays a vital role in modulating synaptic transmission and has been implicated in various neurological disorders. Its action is mediated through glycine-gated chloride channels present on neurons and leukocytes .

Case Studies and Research Findings

- Cytoprotection in Kidney Cells : A pivotal study demonstrated that glycine significantly protects kidney proximal tubule cells from hypoxic damage by preserving mitochondrial function and cellular integrity .

- Neuroprotective Effects : In models of neurodegeneration, glycine has been shown to mitigate neuronal loss through its anti-inflammatory properties, suggesting potential applications in treating neurodegenerative diseases .

- Immunomodulatory Effects : Glycine's role extends beyond cytoprotection; it also modulates immune responses by influencing signaling pathways in inflammatory cells. This dual action may help reduce tissue damage during inflammatory responses .

Comparison with Similar Compounds

Ethylenediamine-N,N'-diacetic Acid (EDDA)

- Structure : EDDA (CAS 5657-17-0) contains an ethanediyl bridge (-CH₂-CH₂-) linking two glycine units, forming an EDTA-like chelator with four carboxylate groups.

- Function : Strong chelator for divalent cations (e.g., Fe²⁺, Cu²⁺), widely used in buffer systems and metal detoxification.

- Key Difference : The absence of sulfur in EDDA reduces its affinity for sulfur-seeking metals compared to the dithioxo derivative. EDDA’s oxygen-rich structure favors binding to Fe³⁺ and alkaline earth metals .

ADR-925 (Dexrazoxane Metabolite)

- Structure: N,N'-[(1S)-1-methyl-1,2-ethanediyl]bis[N-(2-amino-2-oxoethyl)glycine], a hydrolysis product of dexrazoxane (ICRF-187). Features a methyl-substituted ethanediyl bridge and terminal amide groups.

- Function : Iron-chelating cardioprotective agent; prevents anthracycline-induced cardiotoxicity by inhibiting iron-mediated free radical generation.

- Key Difference : The methyl group and amide termini enhance metabolic stability and specificity for iron, unlike the dithioxo compound’s sulfur-based redox activity .

Ambenonium Chloride

- Structure: N,N'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)]bis[2-chloro-N,N-diethylbenzenemethanaminium] dichloride (CAS 115-79-7). Contains a dioxo (O-based) bridge and aromatic substituents.

- Function : Potent acetylcholinesterase (AChE) inhibitor used in myasthenia gravis treatment.

- Key Difference : The dioxo bridge and bulky aromatic groups prioritize enzyme inhibition over metal chelation, contrasting with the dithioxo compound’s sulfur-mediated metal binding .

Octanoic Acid Dithiooxamide Ester

- Structure: Diester of dithiooxamide with octanoic acid (CAS 24928-72-1). Shares the dithioxo-ethanediyl bridge but lacks glycine termini.

- Function : Likely serves as a thiol-reactive compound or surfactant.

- Key Difference : Esterification reduces chelation capacity, emphasizing hydrophobic interactions over metal binding .

Comparative Data Table

| Compound Name | CAS Number | Bridge Type | Key Functional Groups | Primary Application | Metal Affinity |

|---|---|---|---|---|---|

| Glycine, N,N'-(1,2-dithioxo-...) | 95-99-8 | -S-S- | Glycine, dithioxo | Metal chelation (hypothesized) | Fe, Cu (sulfur preference) |

| EDDA | 5657-17-0 | -CH₂-CH₂- | Carboxylate | Biochemical buffers | Fe³⁺, Ca²⁺, Mg²⁺ |

| ADR-925 | 108430-22-4 | -CH(CH₃)-CH₂- | Amide, carboxylate | Cardioprotection (iron chelation) | Fe²⁺/Fe³⁺ |

| Ambenonium Chloride | 115-79-7 | -O-O- | Aromatic, ammonium | AChE inhibition | Not applicable |

| Octanoic Acid Dithiooxamide Ester | 24928-72-1 | -S-S- | Ester | Surfactant/Thiol reactivity | Low |

Research Findings and Mechanistic Insights

- Sulfur’s redox activity may enable dual roles as a chelator and antioxidant .

- EDDA: Well-characterized for forming stable complexes with Fe³⁺ (log K = 14.3), making it superior in non-redox applications compared to sulfur-containing analogs .

- ADR-925 : Demonstrated efficacy in hydrolyzing into an active chelator, with pseudo-first-order kinetics at physiological pH. Its selectivity for iron over calcium minimizes off-target effects in cardiac tissue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.